molecular formula C10H15BO5 B14135528 2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid CAS No. 1313760-55-2

2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid

Cat. No.: B14135528
CAS No.: 1313760-55-2
M. Wt: 226.04 g/mol
InChI Key: JEHZTYXMVZQPKG-UHFFFAOYSA-N
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Description

2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid is a complex organic compound with a unique structure that includes a boron atom within a dioxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxaborole ring and the introduction of the hydroxy and carboxylic acid groups. Common reagents used in these reactions include boronic acids, alcohols, and carboxylic acids, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the hydroxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8,8-Dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole: Lacks the hydroxy and carboxylic acid groups.

    2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole: Lacks the carboxylic acid group.

Uniqueness

2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

1313760-55-2

Molecular Formula

C10H15BO5

Molecular Weight

226.04 g/mol

IUPAC Name

4-hydroxy-10,10-dimethyl-3,5-dioxa-4-boratricyclo[5.2.1.02,6]decane-1-carboxylic acid

InChI

InChI=1S/C10H15BO5/c1-9(2)5-3-4-10(9,8(12)13)7-6(5)15-11(14)16-7/h5-7,14H,3-4H2,1-2H3,(H,12,13)

InChI Key

JEHZTYXMVZQPKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC2C3CCC(C2O1)(C3(C)C)C(=O)O)O

Origin of Product

United States

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